3-(3,5-dinitro-1H-1,2,4-triazol-1-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,5-Dinitro-1H-1,2,4-triazol-1-yl)propanoic acid: is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of two nitro groups attached to the triazole ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-dinitro-1H-1,2,4-triazol-1-yl)propanoic acid typically involves the nitration of 1,2,4-triazole derivatives. One common method includes the reaction of 3,5-diamino-1,2,4-triazole with nitric acid and sulfuric acid to introduce the nitro groups. The resulting 3,5-dinitro-1,2,4-triazole is then reacted with a suitable propanoic acid derivative under controlled conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the product. Safety measures are crucial due to the explosive nature of nitro compounds .
Chemical Reactions Analysis
Types of Reactions: 3-(3,5-Dinitro-1H-1,2,4-triazol-1-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The triazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of 3-(3,5-diamino-1H-1,2,4-triazol-1-yl)propanoic acid.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of other triazole derivatives.
- Studied for its energetic properties due to the presence of nitro groups .
Biology and Medicine:
- Potential use in the development of pharmaceuticals targeting specific enzymes or receptors.
- Investigated for its antimicrobial and antifungal properties .
Industry:
- Utilized in the formulation of high-energy materials and explosives.
- Explored for use in propellants and pyrotechnics .
Mechanism of Action
The mechanism of action of 3-(3,5-dinitro-1H-1,2,4-triazol-1-yl)propanoic acid is primarily related to its ability to undergo redox reactions. The nitro groups can participate in electron transfer processes, making the compound a potential candidate for energetic materials. In biological systems, the compound may interact with specific enzymes or receptors, leading to its antimicrobial effects .
Comparison with Similar Compounds
3,5-Dinitro-1H-1,2,4-triazole: Shares the triazole ring and nitro groups but lacks the propanoic acid moiety.
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: Another energetic material with similar nitro groups but different structural features.
Uniqueness:
- The presence of the propanoic acid moiety in 3-(3,5-dinitro-1H-1,2,4-triazol-1-yl)propanoic acid imparts unique solubility and reactivity properties.
- Its combination of nitro groups and triazole ring makes it a versatile compound for various applications .
Properties
Molecular Formula |
C5H5N5O6 |
---|---|
Molecular Weight |
231.12 g/mol |
IUPAC Name |
3-(3,5-dinitro-1,2,4-triazol-1-yl)propanoic acid |
InChI |
InChI=1S/C5H5N5O6/c11-3(12)1-2-8-5(10(15)16)6-4(7-8)9(13)14/h1-2H2,(H,11,12) |
InChI Key |
MXMMSGADSOOUNJ-UHFFFAOYSA-N |
Canonical SMILES |
C(CN1C(=NC(=N1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.